

# Synthesis and manufacturing of Solvent Red 52

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## Compound of Interest

Compound Name: Solvent red 52

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## An In-Depth Technical Guide to the Synthesis and Manufacturing of **Solvent Red 52**

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for **Solvent Red 52** (C.I. 68210), a bluish-red anthrapyridone dye. The document is intended for researchers, chemists, and professionals in the chemical and drug development industries, offering detailed experimental protocols, quantitative data, and process visualizations.

## Introduction

**Solvent Red 52**, with CAS number 81-39-0 and molecular formula  $C_{24}H_{18}N_2O_2$ , is a high-performance solvent dye known for its vibrant color, excellent thermal stability, and lightfastness.[1][2] It is widely used for coloring a variety of materials, including plastics (such as PS, ABS, PC, PMMA, and PET), polymers, fibers, and printing inks.[2][3][4][5] Its robust chemical structure makes it soluble in organic solvents and concentrated sulfuric acid, where it appears as a deep red color.[6][7]

## Manufacturing Processes

The manufacturing of **Solvent Red 52** can be accomplished through several synthetic routes. Historically, methods involved the condensation of bromo-anthrapyridone derivatives with p-toluidine or the cyclization of N-(4-(p-toluidino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide.[3][4][6]

More recent, environmentally friendly methods have been developed to improve production efficiency, reduce waste, and avoid the use of harsh acids like concentrated sulfuric acid for

purification.<sup>[5][8]</sup> A prominent modern approach involves a three-step process starting from 1-methylamino-4-bromoanthraquinone.<sup>[8][9]</sup> This process consists of:

- Condensation: Reaction of 1-methylamino-4-bromoanthraquinone with p-toluidine.
- Acylation: Introduction of an acetyl group to the intermediate.
- Ring-Closure (Cyclization): Formation of the final anthrapyridone structure.

## Experimental Protocols

The following protocols are based on an environmentally friendly synthesis method detailed in patent literature.<sup>[8][9]</sup>

### Step 1: Condensation Reaction

This step involves the condensation of 1-methylamino-4-bromoanthraquinone with p-toluidine in the presence of an alkali metal hydroxide and a copper sulfate catalyst.

Methodology:

- Charge a 500 ml three-necked flask with 80 grams of 1-methylamino-4-bromoanthraquinone.
- Add 160 grams of p-toluidine (2 times the amount of the bromoanthraquinone).
- Add 24 grams of potassium hydroxide (0.3 times the amount).
- Add 0.8 grams of copper sulfate (0.01 times the amount).
- Heat the reaction mixture to 100°C and maintain for 8 hours to complete the condensation reaction.
- Upon completion, add 120 grams of methanol (1.5 times the amount) for isolation of the intermediate product.
- Filter the mixture, wash the solid residue, and dry to obtain the intermediate.

### Step 2 & 3: Acylation and Ring-Closure Reactions

The intermediate from the condensation step is then acylated using acetic anhydride, followed by a base-catalyzed ring-closure to yield the final **Solvent Red 52** product.

Methodology:

- Dissolve the 79 grams of dried intermediate from the previous step in 158 grams (2 times the amount) of an organic solvent such as DMF in a suitable reaction vessel.
  - Add 39.5 grams (0.5 times the amount) of acetic anhydride to the solution.
  - Heat the mixture to 80°C and maintain for 10 hours to complete the acylation reaction.
  - Cool the product to 40°C and add 31.6 grams (0.4 times the amount) of sodium hydroxide.
  - Heat the mixture to 100°C and maintain for 7 hours to facilitate the ring-closure reaction.
  - After the reaction is complete, cool the mixture to 40°C.
  - Add 118.5 grams (1.5 times the amount) of methanol for product isolation.
  - Filter the resulting slurry, wash the filter cake, and dry to obtain the final **Solvent Red 52** dye.
- [8]

## Data Presentation

The following tables summarize quantitative data from various described synthesis protocols.

Table 1: Reagents and Conditions for Condensation Reaction Variants[9]

Parameter	Embodiment 1	Embodiment 2	Embodiment 3
1-methylamino-4-bromoanthraquinone	80 g	80 g	80 g
p-toluidine	160 g (2x)	320 g (4x)	240 g (3x)
Potassium Hydroxide	24 g (0.3x)	48 g (0.6x)	32 g (0.4x)
Copper Sulfate	0.8 g (0.01x)	2.4 g (0.03x)	1.6 g (0.02x)
Reaction Temperature	100°C	140°C	120°C
Reaction Time	8 hours	4 hours	6 hours
Methanol for Isolation	120 g (1.5x)	200 g (2.5x)	160 g (2x)
Yield of Intermediate	79 g	76 g	78 g

Table 2: Acylation, Ring-Closure, and Final Product Data[8]

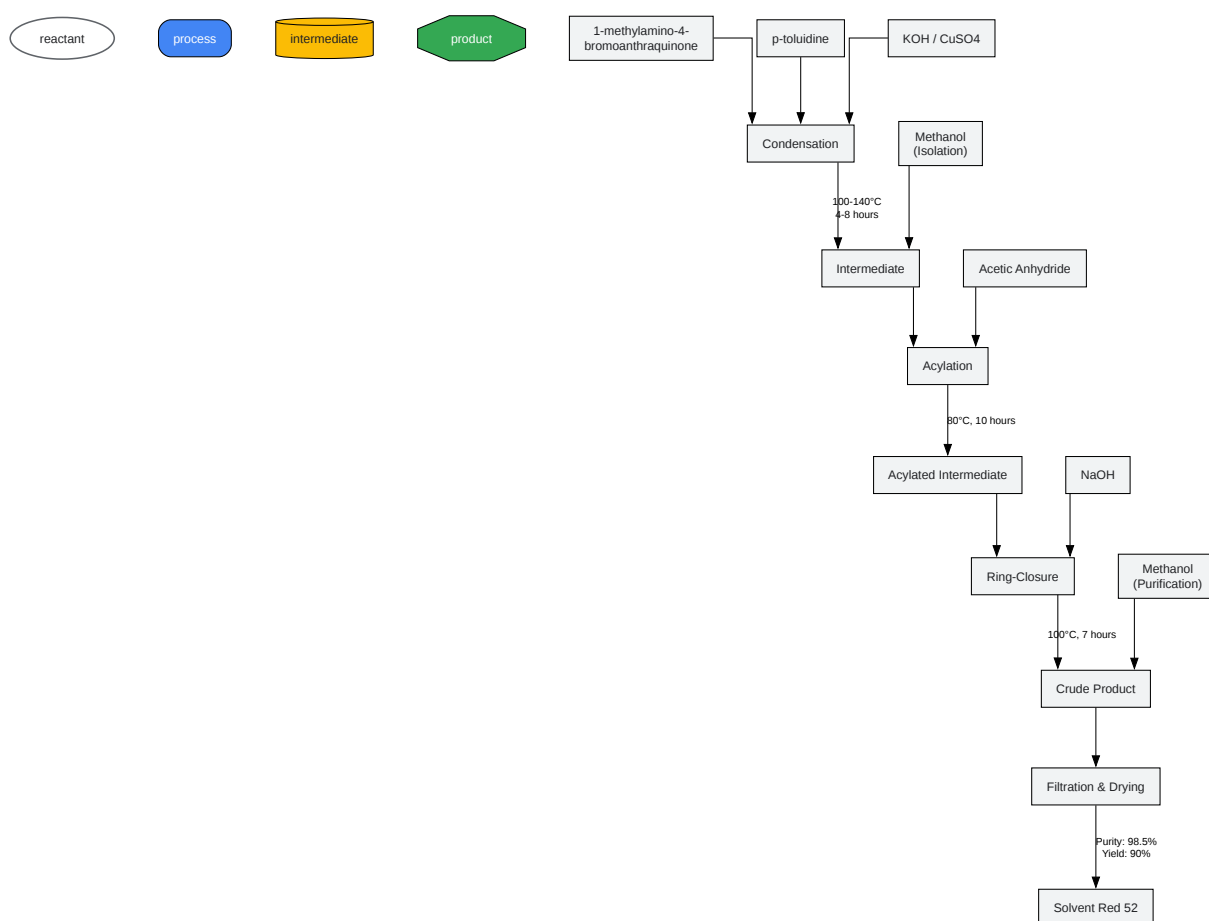
Parameter	Value
Intermediate Input	79 g
Solvent (DMF)	158 g (2x)
Acetic Anhydride	39.5 g (0.5x)
Acylation Temperature	80°C
Acylation Time	10 hours
Sodium Hydroxide	31.6 g (0.4x)
Ring-Closure Temperature	100°C
Ring-Closure Time	7 hours
Methanol for Isolation	118.5 g (1.5x)
Final Yield (Solvent Red 52)	82.3 g
Purity	98.5%
Overall Yield	90%

Table 3: Physical and Performance Properties of **Solvent Red 52**<sup>[2]</sup>

Property	Specification
Physical Appearance	Bluish Red Powder
Heat Resistance	300°C
Light Fastness	7
Acid Resistance	5
Alkali Resistance	5
Water Soluble Content	1.0% max
Volatile Matter at 105°C	1.0% max
Tinting Strength	95% - 105%

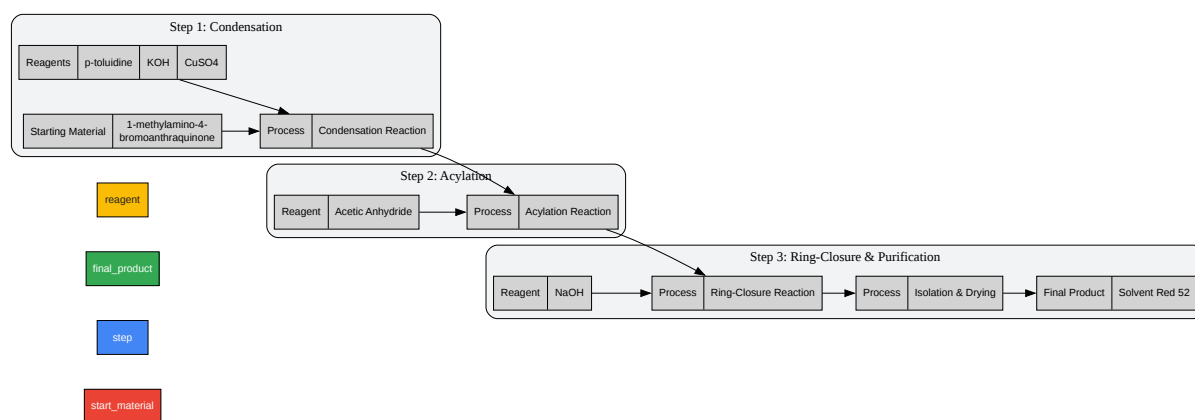
## Process Visualization

The following diagrams illustrate the workflow for the synthesis of **Solvent Red 52**.



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Caption: Workflow for the environmentally friendly synthesis of **Solvent Red 52**.

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Caption: Logical steps in the manufacturing of **Solvent Red 52**.

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- To cite this document: BenchChem. [Synthesis and manufacturing of Solvent Red 52]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584971#synthesis-and-manufacturing-of-solvent-red-52]

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